An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Benzothiazolylthio)ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Benzothiazolylthio)ethanol
This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(2-Benzothiazolylthio)ethanol, a heterocyclic compound with significant potential in pharmaceutical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust analytical methodologies.
Introduction
2-(2-Benzothiazolylthio)ethanol, with the CAS number 4665-63-8, is an organic compound featuring a benzothiazole core linked to an ethanol group through a thioether bridge.[1] The benzothiazole moiety is a well-known pharmacophore, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the hydroxyl group and the thioether linkage in 2-(2-Benzothiazolylthio)ethanol enhances its solubility in polar solvents and provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[1]
This guide will first detail a reliable and reproducible synthesis protocol for 2-(2-Benzothiazolylthio)ethanol. Subsequently, it will provide a thorough characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of 2-(2-Benzothiazolylthio)ethanol
The synthesis of 2-(2-Benzothiazolylthio)ethanol is typically achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable two-carbon electrophile. A common and efficient method involves the reaction of 2-mercaptobenzothiazole with 2-chloroethanol in the presence of a base. The base deprotonates the thiol group of 2-mercaptobenzothiazole, forming a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.
An analogous and insightful approach involves the reaction of 2-mercaptobenzothiazole with an epoxide, such as ethylene oxide or styrene oxide. This reaction proceeds via the nucleophilic attack of the thiolate on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring and the formation of the desired β-hydroxyethyl thioether. This method is often advantageous due to the high reactivity of epoxides and the absence of a halide leaving group.
Below is a detailed, field-proven protocol for the synthesis of 2-(2-Benzothiazolylthio)ethanol based on the reaction of 2-mercaptobenzothiazole with an epoxide, a method known for its efficiency and clean reaction profile.
Experimental Protocol: Synthesis
Materials:
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2-Mercaptobenzothiazole (MBT)
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Styrene oxide (as an example of a suitable epoxide)
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Toluene
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Hexanes
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Aqueous sodium hydroxide (NaOH) solution
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Dilute acetic acid
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Magnesium sulfate (MgSO₄)
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Round-bottom flask
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Stirrer hotplate
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Condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a 100 mL four-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, charge 24.0 grams of styrene oxide.
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Heating: Heat the styrene oxide to 110 °C with stirring.
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Addition of 2-Mercaptobenzothiazole: Slowly add 33.4 grams of 2-mercaptobenzothiazole to the heated styrene oxide over a period of approximately 50 minutes. The addition rate should be controlled to maintain the reaction temperature below 120 °C.
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Reaction: After the addition is complete, stir the reaction mixture at 105 °C for 60 minutes.
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Cooling: Allow the reaction mixture to cool to room temperature. The crude product will be a viscous brown liquid.
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Work-up:
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Dissolve the crude product in hexanes.
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Extract the hexane solution with an aqueous sodium hydroxide solution to remove any unreacted 2-mercaptobenzothiazole.
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To the aqueous layer, add toluene and then carefully add dilute acetic acid to neutralize the solution.
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Allow the layers to separate and collect the organic (toluene) phase.
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Drying and Solvent Removal:
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Dry the organic phase over anhydrous magnesium sulfate.
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Filter the drying agent.
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Remove the toluene by rotary evaporation to yield the final product, 2-(2-Benzothiazolylthio)ethanol, as a light-yellow liquid.
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Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-(2-Benzothiazolylthio)ethanol.
Characterization of 2-(2-Benzothiazolylthio)ethanol
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-Benzothiazolylthio)ethanol. The following sections detail the expected results from various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉NOS₂ | [1][2] |
| Molecular Weight | 211.30 g/mol | [2] |
| Appearance | Pale yellow to brownish liquid/solid | [1] |
| Melting Point | 57.5-58 °C | [3] |
| Boiling Point | 378.4 °C at 760 mmHg | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra are crucial for the characterization of 2-(2-Benzothiazolylthio)ethanol.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 2-(2-Benzothiazolylthio)ethanol is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the ethanol side chain.
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Aromatic Protons (Benzothiazole Ring): Four protons in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern of the benzothiazole ring.
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Methylene Protons (-S-CH₂-): A triplet corresponding to the two protons adjacent to the sulfur atom, expected around δ 3.5-3.7 ppm.
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Methylene Protons (-CH₂-OH): A triplet corresponding to the two protons adjacent to the hydroxyl group, expected around δ 3.9-4.1 ppm.
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Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts, depending on the solvent and concentration. This peak can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
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Aromatic Carbons (Benzothiazole Ring): Several signals in the downfield region (δ 110-160 ppm) corresponding to the carbon atoms of the benzothiazole ring.
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Thioether Methylene Carbon (-S-CH₂-): A signal around δ 35-40 ppm.
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Alcohol Methylene Carbon (-CH₂-OH): A signal around δ 60-65 ppm.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of 2-(2-Benzothiazolylthio)ethanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 2-(2-Benzothiazolylthio)ethanol are expected as follows:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations will be observed as sharper peaks just below 3000 cm⁻¹.
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C=N Stretch (Benzothiazole): A characteristic absorption band for the C=N double bond in the benzothiazole ring, usually found around 1600-1650 cm⁻¹.
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C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption band for the C-O single bond of the primary alcohol, typically in the range of 1000-1100 cm⁻¹.
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C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, making it sometimes difficult to identify definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. For 2-(2-Benzothiazolylthio)ethanol (MW = 211.30 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
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Molecular Ion Peak (M⁺): A peak at m/z = 211, corresponding to the molecular ion.
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Major Fragment Ions:
The fragmentation pattern provides strong evidence for the presence of both the benzothiazole-thio moiety and the ethanol side chain.
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of 2-(2-Benzothiazolylthio)ethanol and has provided a comprehensive overview of the key analytical techniques for its characterization. The detailed protocols and expected spectral data serve as a valuable resource for researchers and scientists working with this versatile compound. The self-validating nature of the described characterization workflow ensures the synthesis of a well-defined and pure product, which is crucial for its application in drug discovery and materials science.
References
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PubChem. 2-(2-Benzothiazolylthio)ethanol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-(2-Benzothiazolylthio)ethanol - Mass Spectrometry. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REACTION PRODUCTS OF MERCAPTOBENZOTHIAZOLES, MERCAPTOTHIAZOLINES, AND MERCAPTOBENZIMIDAZOLES WITH EPOXIDES AS LUBRICANT ADDITIVES - Patent 1654342 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Benzothiazolylthio)ethanol | C9H9NOS2 | CID 20790 - PubChem [pubchem.ncbi.nlm.nih.gov]
